molecular formula C13H9Cl2NO2 B12594821 4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 885268-22-4

4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid

Katalognummer: B12594821
CAS-Nummer: 885268-22-4
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: VCEZFLSMDHNSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of amino and carboxylic acid functional groups, along with two chlorine atoms attached to the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the diazotization of 4-amino-3’,4’-dichlorobiphenyl, followed by a Sandmeyer reaction to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3’-Diamino-4,4’-dichlorobiphenyl: Similar structure but with amino groups instead of carboxylic acid.

    4,4’-Dichlorobiphenyl: Lacks the amino and carboxylic acid groups.

    3,3’-Dichloro-4,4’-diaminodiphenyl: Contains amino groups but no carboxylic acid.

Uniqueness

4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

885268-22-4

Molekularformel

C13H9Cl2NO2

Molekulargewicht

282.12 g/mol

IUPAC-Name

2-amino-5-(3,4-dichlorophenyl)benzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,16H2,(H,17,18)

InChI-Schlüssel

VCEZFLSMDHNSDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.